3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol
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Overview
Description
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol, also known as MTSPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTSPA belongs to the class of sulfonyl-containing azetidinols, which have been found to exhibit various biological activities. In
Mechanism of Action
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol exerts its biological effects by inhibiting the activity of various enzymes, as mentioned above. It has been found to bind to the active site of these enzymes and prevent their activity. 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has also been found to modulate the expression of various genes involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has been found to exhibit various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has also been found to reduce the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has several advantages as a research tool, including its high potency and specificity for its target enzymes. However, it also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis method for 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol is complex and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol, including exploring its potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Further research is also needed to elucidate the mechanism of action of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol and to optimize its synthesis method to improve its availability for research purposes. Additionally, the potential toxicity of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol at high concentrations should be further investigated to ensure its safety for use in research and potential therapeutic applications.
Conclusion
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, antiviral, and antibacterial effects, and has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. While 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has several advantages as a research tool, including its high potency and specificity for its target enzymes, it also has several limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to explore the potential therapeutic applications of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol and to optimize its synthesis method for research purposes.
Synthesis Methods
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol can be synthesized through a multistep process that involves the reaction of 3-(trifluoromethoxy)aniline with ethyl 3-oxobutanoate to form the intermediate compound, which is then reacted with sulfur trioxide to form the sulfonyl-containing azetidinol. The final step involves the addition of a methyl group to the nitrogen atom of the azetidinol ring. The overall yield of the synthesis method is around 30%.
Scientific Research Applications
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has been found to exhibit various biological activities, including anti-inflammatory, antiviral, and antibacterial effects. It has also been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
3-methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-10(16)6-15(7-10)20(17,18)9-4-2-3-8(5-9)19-11(12,13)14/h2-5,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZAPBSIGGHLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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